

Technical Support Center: BMS-1166

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BMS-1166

Cat. No.: B15613458

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 inhibitor, **BMS-1166**.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **BMS-1166** in DMSO?

A1: The solubility of **BMS-1166** in DMSO is high, typically reported to be between 100 mg/mL and 125 mg/mL.^{[1][2][3][4][5]} However, achieving this maximum solubility is highly dependent on the quality of the DMSO used.

Q2: I am having trouble dissolving **BMS-1166** in DMSO. What could be the issue?

A2: The most common reason for solubility issues with **BMS-1166** in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.^{[1][3][6][7]} This absorbed water can significantly reduce the solubility of **BMS-1166**.^[1] It is crucial to use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions.^{[1][3][6]}

Q3: How can I improve the dissolution of **BMS-1166** in DMSO?

A3: To aid dissolution, sonication is recommended.[2][5] Gentle warming of the solution (e.g., to 37°C) can also help increase solubility.[5] Always ensure your vial is tightly sealed to prevent moisture absorption.

Q4: What is the recommended storage condition for **BMS-1166** stock solutions in DMSO?

A4: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to one year.[1] For shorter-term storage, -20°C for up to one month is acceptable.[1][3] It is important to avoid repeated freeze-thaw cycles.[1]

Q5: What is the mechanism of action of **BMS-1166**?

A5: **BMS-1166** is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, with an IC₅₀ of 1.4 nM.[1][3][8] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction with PD-1.[9][10][11] This blockade of the PD-1/PD-L1 pathway alleviates the inhibition of T-cell activation.[3][11] Additionally, **BMS-1166** has been shown to affect the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[10][12][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of **BMS-1166**.

Problem	Potential Cause	Recommended Solution
Precipitate observed in the DMSO stock solution upon storage.	1. The storage temperature is too high. 2. The concentration of the stock solution is too high for the storage conditions. 3. The DMSO has absorbed water, reducing solubility.	1. Store aliquots at -80°C for long-term storage. 2. If precipitation occurs at -20°C, consider preparing a slightly more dilute stock solution for short-term use. 3. Use fresh, anhydrous DMSO for stock preparation. Before use, gently warm the vial and vortex to redissolve the precipitate.
Difficulty dissolving the BMS-1166 powder in DMSO.	1. The DMSO is not fresh or is of low purity (contains water). 2. Insufficient mixing.	1. Use a new, sealed bottle of anhydrous, high-purity DMSO. [1][3][6] 2. Vortex the solution thoroughly and use sonication to aid dissolution.[2] Gentle warming can also be applied. [5]
Inconsistent results in cell-based assays.	1. Degradation of BMS-1166 in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles). 2. Inaccurate concentration of the stock solution due to incomplete dissolution or water absorption in DMSO.	1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. 2. Ensure the compound is fully dissolved when preparing the stock solution. Use fresh DMSO to maintain the intended concentration.

Quantitative Data

The following table summarizes the solubility and storage information for **BMS-1166**.

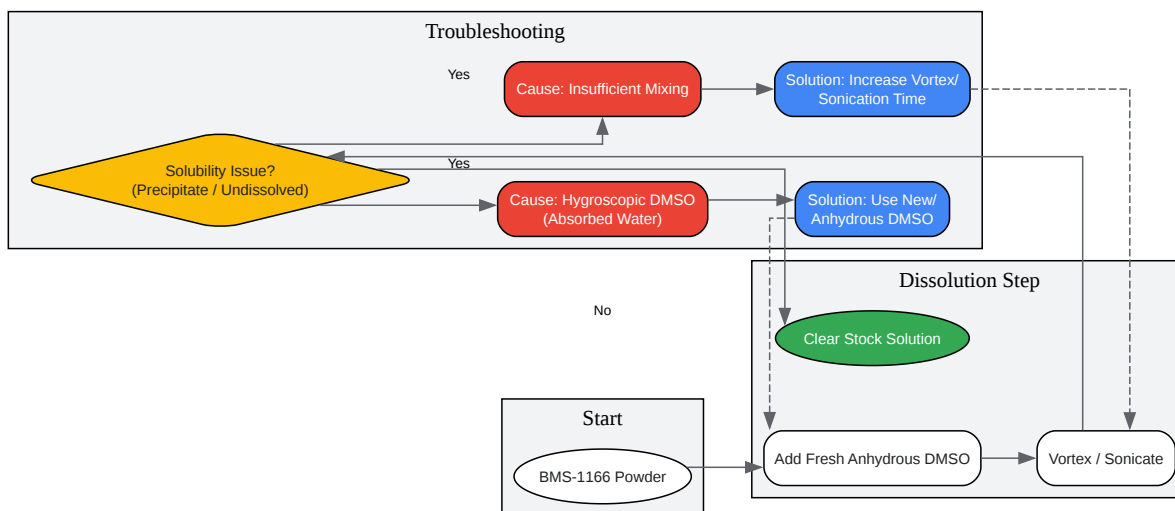
Parameter	Value	Source
Solubility in DMSO	100 mg/mL (155.97 mM)	Selleck Chemicals[1]
125 mg/mL (194.97 mM)	TargetMol, MedchemExpress, GlpBio[2][3][4][5]	
30 mg/mL	Cayman Chemical[8]	
Solubility in Ethanol	13 mg/mL	Selleck Chemicals[1]
Solubility in Water	Insoluble	Selleck Chemicals[1]
Stock Solution Storage	1 year at -80°C in solvent 1 month at -20°C in solvent	Selleck Chemicals[1]
6 months at -80°C 1 month at -20°C	MedchemExpress[3]	
Powder Storage	3 years at -20°C	Selleck Chemicals[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM **BMS-1166** Stock Solution in DMSO

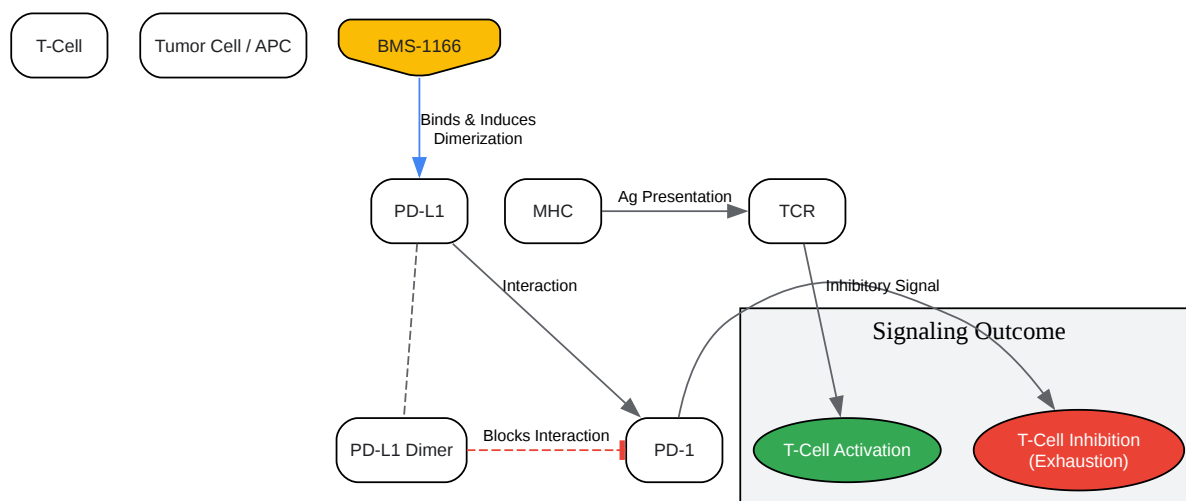
- Materials: **BMS-1166** powder, anhydrous DMSO (new, sealed bottle).
- Procedure: a. Allow the **BMS-1166** vial to equilibrate to room temperature before opening. b. To a vial containing a known weight of **BMS-1166** (e.g., 10 mg), add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration. (Molecular Weight of **BMS-1166** is 641.11 g/mol). c. Vortex the vial thoroughly for several minutes. d. If the powder is not fully dissolved, sonicate the vial for 10-15 minutes. e. Once fully dissolved, aliquot the stock solution into single-use vials. f. Store the aliquots at -80°C for long-term storage.

Visualizations



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Caption: Troubleshooting workflow for **BMS-1166** dissolution in DMSO.



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Caption: Mechanism of action of **BMS-1166** in blocking the PD-1/PD-L1 signaling pathway.

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- To cite this document: BenchChem. [Technical Support Center: BMS-1166]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15613458/docs#technical-support-center-bms-1166\]](https://www.benchchem.com/product/b15613458/docs#technical-support-center-bms-1166)

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